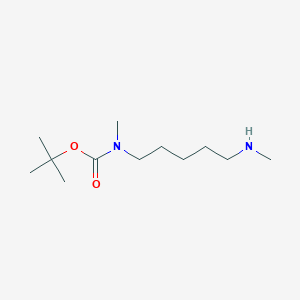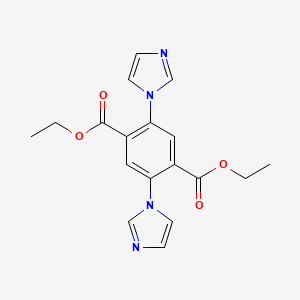
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is an organic compound with the molecular formula C18H18N4O4. It is characterized by the presence of two imidazole groups attached to a terephthalate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is typically synthesized through a multi-step chemical reaction. One common method involves the reaction of terephthalic acid with 1H-imidazole in the presence of an activating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The imidazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,5-di(1H-pyrazol-1-yl)terephthalate
- Diethyl 2,5-di(1H-triazol-1-yl)terephthalate
- Diethyl 2,5-di(1H-tetrazol-1-yl)terephthalate
Uniqueness
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is unique due to the presence of imidazole groups, which confer specific chemical reactivity and coordination properties. Compared to similar compounds with different heterocyclic groups, it offers distinct advantages in forming stable metal complexes and exhibiting potential biological activities .
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3 |
Clave InChI |
CRWKNNVVOKTYQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)
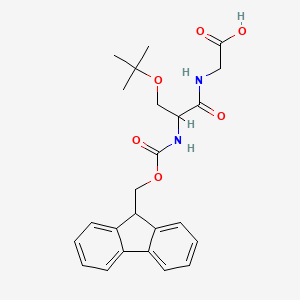
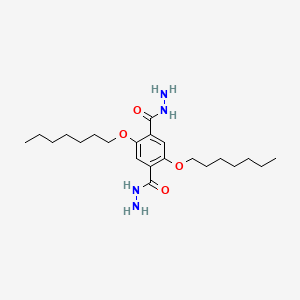
![2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide](/img/structure/B12500189.png)
![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
![4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B12500200.png)


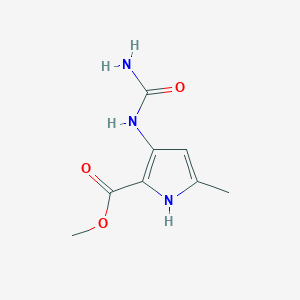
![3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile](/img/structure/B12500236.png)
![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)

